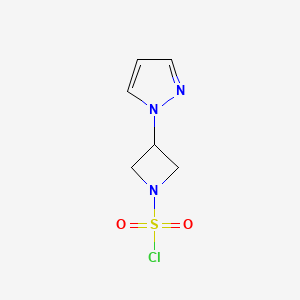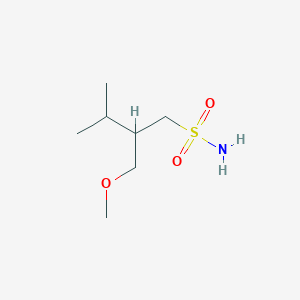
4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine is a chemical compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom. This particular compound is characterized by the presence of dimethoxymethyl and dimethylphosphoryl groups attached to the pyridine ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Dimethylphosphorylation: The dimethylphosphoryl group is introduced using dimethylphosphoryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl or dimethylphosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in various organic reactions.
4-(Dimethoxymethyl)piperidine: Similar structure but with a piperidine ring instead of pyridine.
3,4-Diaminopyridine: Used as a potassium channel blocker in nerve terminals.
Uniqueness
4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine is unique due to the presence of both dimethoxymethyl and dimethylphosphoryl groups, which impart distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H16NO3P |
|---|---|
Molekulargewicht |
229.21 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)-2-dimethylphosphorylpyridine |
InChI |
InChI=1S/C10H16NO3P/c1-13-10(14-2)8-5-6-11-9(7-8)15(3,4)12/h5-7,10H,1-4H3 |
InChI-Schlüssel |
JGKAITUPNHVPFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC(=NC=C1)P(=O)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)

![2-[4-(Isopropyl)phenyl]cyclohexan-1-one](/img/structure/B13635608.png)

![methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride](/img/structure/B13635619.png)



![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)

